3-Pyridineacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

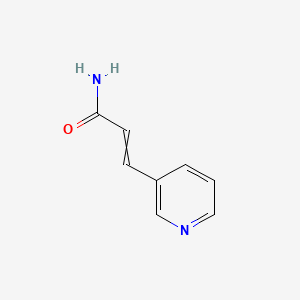

3-Pyridineacrylamide is an organic compound that features a pyridine ring attached to an acrylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineacrylamide typically involves the reaction of pyridine-3-carboxaldehyde with acrylamide in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Acrylamide Group

3-Pyridineacrylamide undergoes nucleophilic substitution reactions at the acrylamide moiety. In a patented synthesis of chidamide, 3-(3-pyridine)acrylamide reacts with 4-(bromomethyl)benzoic acid in dimethylformamide (DMF) under ice-cooled conditions, followed by warming to 50°C. This yields the intermediate N-(methyl-4-benzoic acid)-3-pyridine acrylamide through bromide displacement (Table 1) .

| Reaction Conditions | Reagents | Product | Yield/Conversion |

|---|---|---|---|

| DMF, ice bath → 50°C, 1 hour | 4-(Bromomethyl)benzoic acid | N-(Methyl-4-benzoic acid)-3-pyridine acrylamide | Not specified |

Aza-Michael Polymerization

The acrylamide group participates in zwitterion-mediated aza-Michael polymerization when initiated by nucleophiles like 4-dimethylaminopyridine (DMAP) or 1,8-diazabicycloundec-7-ene (DBU). This reaction proceeds via a nucleophilic attack on the β-carbon of the α,β-unsaturated carbonyl system, forming branched polyamide 3 (PA 3) (Table 2) .

| Initiator | Double-Bond Conversion (%) | Branching Ratio (%) | Temperature (°C) |

|---|---|---|---|

| DMAP | 90 | 63 | 83 |

| DBU | ~100 | 50 | 83 |

| NaOt-Bu | High | Low | 83 |

Key Observations :

-

Higher temperatures (up to 200°C) reduce branching (20% at 200°C vs. 63% at 83°C) .

-

Zwitterionic intermediates drive branching, while elevated temperatures favor linear growth via reduced zwitterion stability .

Cross-Linking via Michael Addition

In hydrogel synthesis, this compound derivatives serve as cross-linkers. The acrylamide’s double bond reacts with nucleophiles (e.g., thiols, amines) in Michael additions, forming covalent networks. Reactivity depends on spacer groups and steric effects (Table 3) .

| Spacer Type | Reactivity (Ester vs. Amide) | Key Factor |

|---|---|---|

| Ethylene glycol | High ester yield | Low NH/O ratio |

| 1,n-Diamine | Lower amide yield | Steric hindrance from pyridine ring |

Example : 2,6-Diacylpyridine derivatives with ethylene glycol spacers exhibit higher cross-linking efficiency than 3,5-isomers due to reduced steric interference .

Sulfamide Formation for NAMPT Inhibition

This compound derivatives are modified to synthesize sulfamide-containing NAMPT inhibitors. For instance, coupling the acrylamide with biarylsulfonamide groups enhances inhibitory activity against nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy (Table 4) .

| Derivative | NAMPT IC₅₀ (nM) | Antiproliferative Activity |

|---|---|---|

| Compound 13 | 5.2 | IC₅₀ = 8.7 nM (HL-60 cells) |

| Compound 23 | 1.9 | IC₅₀ = 3.1 nM (HL-60 cells) |

Mechanism : Sulfamide formation likely involves substituting the acrylamide’s amide hydrogen with a sulfonamide group, though exact synthetic steps are proprietary .

Electrophilic Aromatic Substitution on the Pyridine Ring

While direct evidence is limited, the pyridine ring’s electronic properties suggest potential for electrophilic substitution (e.g., nitration, halogenation). The electron-withdrawing acrylamide group meta to the pyridine nitrogen may direct electrophiles to the 4-position, though experimental validation is needed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

3-Pyridineacrylamide derivatives have been identified as potential inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a promising target for cancer therapy. In particular, a study highlighted the synthesis of trans-3-(pyridin-3-yl)acrylamide derivatives, which exhibited significant NAMPT inhibitory potency and antiproliferative activity against cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the pyridine and acrylamide moieties could enhance their efficacy as anticancer agents .

1.2 Inhibition of Lipoxygenase

Recent research has also explored the use of pyridine acrylamides as inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicated that certain derivatives of this compound demonstrated promising inhibitory effects, making them candidates for further development as anti-inflammatory drugs .

Material Science Applications

2.1 Synthesis of Hydrogels

This compound has been utilized in the synthesis of cross-linkers for hydrogels. These hydrogels are valuable in biomedical applications, such as drug delivery systems and tissue engineering. The incorporation of pyridine acrylates and acrylamides into hydrogel networks enhances their mechanical properties and biocompatibility, allowing for tailored responses to environmental stimuli .

2.2 Conductive Polymers

Another application involves the use of this compound in the development of conductive polymers. These materials are significant for electronic applications, including sensors and energy storage devices. The presence of the pyridine ring contributes to the electronic properties of the polymer matrix, facilitating charge transport and enhancing conductivity .

Table 1: Summary of Key Studies on this compound Applications

Wirkmechanismus

The mechanism of action of 3-Pyridineacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-(Pyridin-3-yl)-1H-pyrazole: Similar in structure but contains a pyrazole ring instead of an acrylamide moiety.

3-(Pyridin-3-yl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.

3-(Pyridin-3-yl)-1H-pyrrole: Features a pyrrole ring, which can lead to different biological activities.

Uniqueness: Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel |

C8H8N2O |

|---|---|

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

3-pyridin-3-ylprop-2-enamide |

InChI |

InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11) |

InChI-Schlüssel |

SAUZERSNFCTTSP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C=CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.